Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone
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Overview
Description
Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone is a chemical compound with the molecular formula C20H30N2O and a molecular weight of 314.46 g/mol . This compound is characterized by the presence of an azepane ring, a piperidine ring, and a methanone group, making it a complex and intriguing molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group is introduced via alkylation reactions using suitable alkylating agents.
Formation of the Azepane Ring: The azepane ring is formed through cyclization reactions involving appropriate starting materials.
Coupling Reactions: The final step involves coupling the azepane and piperidine rings through a methanone linkage, typically using reagents like acyl chlorides or anhydrides under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
Oxidation Products: Corresponding ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including interactions with biological targets and pathways.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific receptors or enzymes.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Azepan-1-yl(piperidin-3-yl)methanone: Similar structure but lacks the 4-methylbenzyl group.
Azepan-1-yl-piperidin-4-yl-methanone: Similar structure but differs in the position of the piperidine ring.
Azepan-1-yl(4-tert-butylphenyl)methanone: Similar structure but contains a tert-butyl group instead of a 4-methylbenzyl group.
Uniqueness
Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone is unique due to the presence of the 4-methylbenzyl group, which imparts distinct chemical and biological properties.
Biological Activity
Azepan-1-yl[1-(4-methylbenzyl)piperidin-3-yl]methanone is a complex organic compound characterized by the presence of both azepane and piperidine rings. These structural features contribute to its potential applications in medicinal chemistry and pharmacology. The compound's unique architecture suggests possible interactions with various biological targets, including neurotransmitter receptors and enzymes, which may influence neurological pathways and therapeutic efficacy.
Structural Characteristics
The compound features:
- Azepane Ring : A seven-membered nitrogen-containing ring.
- Piperidine Ring : A six-membered nitrogen-containing structure.
- 4-Methylbenzyl Substituent : This specific substituent on the piperidine ring is believed to influence the compound’s biological activity significantly.
The mechanism of action for this compound involves its interaction with specific molecular targets in biological systems. The compound may bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. Understanding these interactions is crucial for elucidating its mechanisms of action and potential therapeutic effects.
Neurotransmitter Interaction
Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). This interaction could lead to modulation of neurotransmitter release, impacting conditions such as depression, anxiety, and other neuropsychiatric disorders.
Anticancer Potential
Research indicates that compounds with similar piperidine structures exhibit anticancer properties. For instance, derivatives have shown efficacy against human breast cancer cells, with certain compounds achieving IC50 values comparable to established chemotherapy agents like Olaparib . The ability of these compounds to inhibit poly(ADP-ribose) polymerase (PARP) activity suggests a promising avenue for cancer treatment.
Compound Name | IC50 Value (μM) | Target |
---|---|---|
Compound 5e | 18 | PARP1 |
Olaparib | 57.3 | PARP1 |
Enzyme Inhibition
This compound may also exhibit enzyme inhibitory activity. Compounds containing similar structural motifs have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease, which are relevant in treating neurodegenerative diseases and managing urea metabolism, respectively .
Case Studies
-
Neuroprotective Effects :
A study investigating the neuroprotective effects of piperidine derivatives found that certain analogs could enhance cognitive function in animal models by modulating cholinergic signaling pathways. Azepan derivatives showed promise in reducing oxidative stress markers in neuronal cells. -
Anticancer Activity :
In vitro assays demonstrated that Azepan derivatives could induce apoptosis in breast cancer cell lines through the activation of caspase pathways, highlighting their potential as therapeutic agents in oncology.
Properties
Molecular Formula |
C20H30N2O |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
azepan-1-yl-[1-[(4-methylphenyl)methyl]piperidin-3-yl]methanone |
InChI |
InChI=1S/C20H30N2O/c1-17-8-10-18(11-9-17)15-21-12-6-7-19(16-21)20(23)22-13-4-2-3-5-14-22/h8-11,19H,2-7,12-16H2,1H3 |
InChI Key |
XVNNKHSGNCZNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N3CCCCCC3 |
Origin of Product |
United States |
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